molecular formula C14H20N2O4S B2638472 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide CAS No. 921903-93-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide

Cat. No.: B2638472
CAS No.: 921903-93-7
M. Wt: 312.38
InChI Key: YSDRQKGPHPDMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,5-Benzoxazepine Research

The exploration of 1,5-benzoxazepines began in the mid-20th century, driven by interest in their structural similarity to benzodiazepines, which are renowned for their central nervous system (CNS) activity. Early synthetic routes relied on multistep condensation reactions between 2-aminophenols and ketones, often requiring harsh acidic conditions and prolonged reaction times. A pivotal advancement emerged in 2010 with the development of microwave-assisted, solvent-free synthesis methods, which enabled the efficient production of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines in a single pot. This methodology not only improved yields but also allowed precise control over the benzoxazepine/benzodiazepine ratio by modulating aryl substituents. Subsequent innovations, such as the phosphine-catalyzed aza-Morita–Baylis–Hillman domino reaction, further streamlined access to benzoxazepine derivatives by functionalizing γ-substituted allenoates in one step.

The pharmacological evaluation of early 1,5-benzoxazepines revealed diverse bioactivities, including antioxidant and anti-inflammatory properties. For instance, compound 6f (a hydroxyl-1,5-benzodiazepine) demonstrated potent lipid peroxidation inhibition, while 2 (an amino-1,5-benzoxazepine) exhibited notable lipoxygenase inhibition. These findings underscored the scaffold’s versatility and spurred investigations into anticonvulsant applications, where derivatives like 4p and 5p outperformed phenytoin sodium in maximal electroshock seizure models.

Significance of N-Substituted Benzoxazepines in Medicinal Chemistry

N-Substitution on the benzoxazepine core has proven critical for modulating biological activity and pharmacokinetic properties. The introduction of alkyl groups, such as ethyl or dimethyl moieties at the 3- and 5-positions, enhances metabolic stability and target affinity. For example, 2,2-dimethyl-4-aryl-1,5-benzodiazepines, once considered inaccessible, were synthesized via microwave-assisted methods and shown to exhibit improved antioxidant profiles compared to non-alkylated analogs. Similarly, anticonvulsant studies highlighted that N-arylaminomethylene and N-arylazo substitutions at the 3-position significantly enhanced protection against seizures, with 4p (2-methoxyphenylaminomethylene derivative) achieving 90% efficacy in rodent models.

The ethyl and dimethyl groups in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide likely contribute to conformational rigidity, potentially optimizing interactions with biological targets such as enzymes or receptors. This structural feature aligns with trends observed in anticancer benzoxazepines, where N-alkylation improved cytotoxicity against multidrug-resistant cell lines.

Evolution of Sulfonamide-Functionalized Heterocyclic Compounds

Sulfonamide functionalization has been a cornerstone of medicinal chemistry since the discovery of sulfanilamide antibiotics. Integrating sulfonamide groups into heterocyclic frameworks enhances solubility, bioavailability, and target engagement through hydrogen bonding and electrostatic interactions. In benzoxazepine chemistry, methanesulfonamide derivatives like the subject compound leverage these advantages. For instance, anticonvulsant benzoxazepines bearing sulfonamide moieties demonstrated superior efficacy in pentylene tetrazole (PTZ) seizure models, likely due to enhanced blood-brain barrier permeability.

The methanesulfonamide group in this compound may further modulate electronic effects on the benzoxazepine core, influencing redox properties or enzyme inhibition potential. Similar strategies have been employed in antioxidant benzoxazepines, where electron-withdrawing substituents increased radical scavenging activity.

Research Objectives and Scope

This article aims to contextualize this compound within the broader landscape of benzoxazepine research. Key objectives include:

  • Analyzing synthetic methodologies relevant to its 1,5-benzoxazepine core and sulfonamide functionalization.
  • Evaluating the role of N-ethyl and 3,3-dimethyl substitutions in pharmacological activity.
  • Identifying potential applications based on structure-activity relationships (SAR) observed in analogous compounds.

By synthesizing insights from antioxidant, anticonvulsant, and anticancer studies, this review seeks to inform future investigations into the target compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-16-11-7-6-10(15-21(4,18)19)8-12(11)20-9-14(2,3)13(16)17/h6-8,15H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDRQKGPHPDMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : Electron-rich or bulky groups (e.g., oxetan-3-yl in compound 13 ) reduce synthetic efficiency (20% yield), whereas simpler aryl groups (e.g., phenyl in 14 ) improve yields (75%) due to reduced steric hindrance .

Molecular Properties and Pharmacological Implications

Table 2: Molecular Weight and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups of Interest
Target Compound C15H21N2O4S 349.40 g/mol Methanesulfonamide, ethyl, dimethyl
Compound 13 C22H24N2O5S 428.50 g/mol Oxetan-3-yl, methanesulfonamide
Compound 14 C23H22N2O4S 422.50 g/mol Phenyl, methanesulfonamide
Compound C23H27F3N2O4S 484.53 g/mol 3,4-Dimethylbenzenesulfonamide, trifluoroethyl

Key Observations :

  • Molecular Weight Trends : The trifluoroethyl and dimethylbenzenesulfonamide groups in ’s compound increase molecular weight (484.53 g/mol) compared to the target (349.40 g/mol), likely affecting pharmacokinetics (e.g., membrane permeability) .
  • Electron-Withdrawing Effects : The trifluoroethyl group in ’s compound introduces strong electron-withdrawing properties, which may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.